3-(Benzenesulfonyl)azetidine hydrochloride

Chemical Purity Salt Selection Building Block Quality

Sourcing reliable azetidine building blocks with consistent purity for JAK inhibitor synthesis can delay lead optimization programs. 3-(Benzenesulfonyl)azetidine hydrochloride (CAS 1820741-25-0) addresses this challenge as a validated precursor in pyrrolopyrimidine-based JAK inhibitor preparation (WO 2011045702). • 98% purity HCl salt ensures batch-to-batch reproducibility in multi-step syntheses • Fsp³ = 0.33; LogP = 0.64; TPSA = 54.6 Ų - optimal sp³-rich character for modulating solubility and metabolic stability • Stable crystalline powder for ambient storage and direct use in coupling reactions

Molecular Formula C9H12ClNO2S
Molecular Weight 233.72 g/mol
CAS No. 1820741-25-0
Cat. No. B1379265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)azetidine hydrochloride
CAS1820741-25-0
Molecular FormulaC9H12ClNO2S
Molecular Weight233.72 g/mol
Structural Identifiers
SMILESC1C(CN1)S(=O)(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H
InChIKeyFRBUNRXZZFJOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzenesulfonyl)azetidine Hydrochloride (CAS 1820741-25-0): Overview and Role in Drug Discovery


3-(Benzenesulfonyl)azetidine hydrochloride (CAS 1820741-25-0) is a salt derivative of the four-membered nitrogen-containing heterocycle azetidine, featuring a benzenesulfonyl group at the 3-position of the ring . This compound class has gained attention in medicinal chemistry due to the small, polar, sp³-rich nature of azetidines, which can significantly modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability when incorporated into drug candidates [1]. The hydrochloride salt form provides a stable, crystalline building block for subsequent derivatization, and this specific compound has been explicitly cited as a precursor in the preparation of pyrrolopyrimidine-based Janus kinase (JAK) inhibitors for therapeutic applications .

Why 3-(Benzenesulfonyl)azetidine Hydrochloride Cannot Be Interchanged with Generic Azetidine Analogs


Generic substitution among azetidine derivatives is not scientifically valid due to significant differences in physicochemical properties and reactivity profiles that directly impact synthetic utility and downstream application outcomes. While free-base 3-(benzenesulfonyl)azetidine (CAS 1206970-11-7) and its hydrochloride salt (CAS 1820741-25-0) share the same core structure, they differ in physical form (free-flowing powder vs. free base), purity specifications (98% vs. 97%), and handling characteristics that affect reproducibility in coupling reactions . Moreover, azetidines substituted with different sulfonyl groups—such as benzylsulfonyl, ethanesulfonyl, or sulfonyl fluoride—exhibit divergent reactivity due to varying electronic effects and steric demands of the substituent, as demonstrated in the context of defluorosulfonylation (deFS) versus SuFEx reaction pathways [1]. The specific benzenesulfonyl substitution pattern on the 3-position of the azetidine ring provides a defined spatial orientation and electronic environment that cannot be replicated by alternative sulfonyl azetidines without altering reaction outcomes in multi-step syntheses such as JAK inhibitor preparation . The following evidence quantifies these differences to guide scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)azetidine Hydrochloride Procurement


Purity Specification and Salt Form Differentiation: Hydrochloride vs. Free Base

The hydrochloride salt form (CAS 1820741-25-0) is supplied with a purity specification of 98%, compared to 97% for the corresponding free base (CAS 1206970-11-7) . This 1% absolute purity difference, while modest, is accompanied by a fundamental difference in physical form: the hydrochloride is a stable, free-flowing powder suitable for direct weighing and handling under ambient conditions, whereas the free base may exhibit different stability and handling characteristics that can impact reproducibility in sensitive coupling reactions . Additionally, the hydrochloride form provides the azetidine nitrogen in a protonated state, which may be preferable for certain synthetic sequences requiring subsequent deprotection or free-basing steps .

Chemical Purity Salt Selection Building Block Quality

Patent-Cited Utility: Specific Role in JAK Inhibitor Synthesis vs. Generic Azetidine Building Blocks

3-(Benzenesulfonyl)azetidine hydrochloride is explicitly cited in PCT patent application WO 2011045702 as a precursor for the preparation of pyrrolopyrimidine compounds that function as Janus kinase (JAK) inhibitors . This patent citation establishes a validated synthetic pathway where the benzenesulfonyl-substituted azetidine serves as a defined structural component. In contrast, generic azetidine building blocks without the benzenesulfonyl group or with alternative substitution patterns are not referenced in this specific inhibitor class synthesis, indicating that the benzenesulfonyl moiety at the 3-position is a critical structural requirement for accessing this particular chemotype .

JAK Inhibitor Pyrrolopyrimidine Patent-Validated Intermediate

Reactivity Platform Differentiation: Azetidine Sulfonyl Fluoride vs. Azetidine Sulfonyl Chloride/Sulfone Platforms

While 3-(benzenesulfonyl)azetidine hydrochloride itself is not a sulfonyl fluoride, the broader class of azetidine sulfonyl derivatives has been systematically characterized for divergent reactivity pathways. Azetidine sulfonyl fluorides (ASFs) can undergo defluorosulfonylation (deFS) under mild thermal conditions (approximately 60 °C) to generate reactive carbocation-like intermediates that couple with a broad range of nucleophiles, or alternatively follow a SuFEx pathway under anionic conditions to form robust S(VI)–O/S(VI)–N linkages [1]. This dual-channel reactivity platform represents a distinct advantage over traditional azetidine sulfonyl chlorides or sulfones, which lack the tunable, condition-switchable behavior and the ability to access carbocation-derived coupling products [1].

Divergent Synthesis Sulfonyl Fluoride Medicinal Chemistry

Physicochemical Property Modulation: sp³-Rich Azetidine Scaffold Differentiation

Azetidine-containing scaffolds offer quantifiable physicochemical advantages over common alternatives in drug design. The four-membered ring introduces sp³-rich character (Fsp³ = 0.33 for 3-(benzenesulfonyl)azetidine hydrochloride) , which correlates with improved three-dimensionality compared to flatter aromatic or carbonyl-containing fragments. Systematic studies have demonstrated that replacing common motifs (e.g., gem-dimethyl or carbonyl-related fragments) with oxetane and azetidine derivatives can markedly shift solubility, lipophilicity, and metabolic stability—effects that vary by several-fold depending on the molecular context and ionization state . While class-level, this evidence establishes that the azetidine scaffold itself, when properly substituted, provides design advantages not available to acyclic amine or larger heterocyclic alternatives .

Physicochemical Properties Bioisostere Lead Optimization

Validated Application Scenarios for 3-(Benzenesulfonyl)azetidine Hydrochloride Based on Differentiation Evidence


Synthesis of Pyrrolopyrimidine-Based JAK Inhibitors

Use 3-(benzenesulfonyl)azetidine hydrochloride as a validated precursor in the preparation of pyrrolopyrimidine compounds designed as Janus kinase (JAK) inhibitors, following the synthetic precedent established in PCT patent WO 2011045702 . The hydrochloride salt form provides a stable, easily handled building block with 98% purity, suitable for incorporation into the defined synthetic sequence without additional purification steps. This scenario is appropriate for medicinal chemistry programs targeting autoimmune disorders, inflammatory diseases, or oncology indications where JAK-STAT pathway inhibition is therapeutically relevant.

Lead Optimization Campaigns Requiring sp³-Rich, Polar Scaffold Introduction

Employ 3-(benzenesulfonyl)azetidine hydrochloride in lead optimization programs where introducing sp³-rich character (Fsp³ = 0.33) and modulating physicochemical properties (LogP = 0.64, TPSA = 54.6 Ų) is critical to improving solubility, permeability, or metabolic stability . The azetidine scaffold serves as a small, polar bioisostere that can replace gem-dimethyl or carbonyl-related fragments to alter molecular conformation and property profiles. The hydrochloride salt form facilitates direct use in coupling reactions after optional free-basing, depending on the synthetic protocol .

Divergent Synthesis via Conversion to Azetidine Sulfonyl Fluoride Derivatives

Convert 3-(benzenesulfonyl)azetidine hydrochloride to the corresponding azetidine sulfonyl fluoride (ASF) to access a dual-channel reactivity platform enabling divergent synthesis. Following free-basing, the resulting 3-(benzenesulfonyl)azetidine can be transformed into ASF derivatives that undergo defluorosulfonylation (deFS) under mild thermal conditions (60 °C) for carbocation-mediated coupling, or SuFEx reactions under anionic conditions for robust S(VI)–linker formation . This approach provides access to novel chemical space including azetidine-sulfoximine and -phosphonate derivatives that lack carbonyl analogs, expanding design options for PROTAC linker motifs and drug analog synthesis.

High-Purity Building Block Sourcing for Reproducible Multi-Step Synthesis

Select 3-(benzenesulfonyl)azetidine hydrochloride (98% purity, powder form) over the free base (97% purity) for multi-step synthetic sequences where higher initial purity and consistent physical form reduce side reactions and improve batch-to-batch reproducibility . The hydrochloride salt offers handling advantages during weighing and storage under ambient conditions, and the defined salt stoichiometry ensures predictable behavior in acid-base sensitive coupling steps. This scenario is applicable to both academic research laboratories and industrial process chemistry settings where reproducible outcomes are essential for project progression .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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